![molecular formula C20H25N5O2 B2875750 N-(2-(((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1797249-18-3](/img/structure/B2875750.png)
N-(2-(((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality N-(2-(((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Techniques and Quality Control
N-(2-(((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide and related substances have been analyzed using nonaqueous capillary electrophoresis, highlighting their significance in analytical chemistry for ensuring the quality of pharmaceutical compounds. This method allows for the effective separation and analysis of this compound and its analogs, demonstrating its application in quality control and pharmaceutical development Lei Ye et al., 2012.
Anticancer Research
Research on compounds structurally related to N-(2-(((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide, such as MGCD0103, has shown promising anticancer properties. MGCD0103, an orally active histone deacetylase inhibitor, selectively inhibits certain HDACs, demonstrating potential as an anticancer drug. This indicates that similar compounds could have significant applications in cancer treatment, highlighting the importance of structural analogs in therapeutic development Nancy Z. Zhou et al., 2008.
Anti-Inflammatory and Analgesic Agents
Compounds derived from related chemical frameworks have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Such research underscores the potential of N-(2-(((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide analogs in developing new therapeutic agents. The findings suggest that modifications to the chemical structure could yield compounds with significant biological activities, useful in treating inflammation and pain A. Abu‐Hashem et al., 2020.
Synthesis and Biological Evaluation
The diverse range of synthesized compounds related to N-(2-(((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide has been explored for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These studies contribute to a deeper understanding of the compound's potential applications in medicine and pharmacology, encouraging further research into its derivatives for therapeutic uses Vinaya Kambappa et al., 2017.
Drug Metabolism Studies
Investigations into the metabolism of related compounds, such as flumatinib, in chronic myelogenous leukemia patients, provide insights into the metabolic pathways of these drugs in humans. Understanding the metabolism is crucial for drug development, as it influences the drug's efficacy, safety, and dosing regimen. This research underscores the importance of metabolic studies in the development of new therapeutics Aishen Gong et al., 2010.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, which can lead to apoptosis, especially in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-12-18(25-10-6-3-7-11-25)24-17(23-15)13-21-19(26)14-22-20(27)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZSPVWIWWFASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.